Cas no 942011-87-2 (2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione)

2-(2-Oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[1,2-c][1,2,4]triazine-3,4-dione is a heterocyclic compound featuring a fused imidazo-triazine-dione core with a phenyl substituent at the 8-position and a 2-oxopropyl group at the 2-position. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for designing biologically active molecules. The compound's rigid framework and functional groups offer opportunities for selective modifications, enabling the development of targeted inhibitors or probes. Its synthetic versatility and stability under physiological conditions make it a promising intermediate for pharmaceutical research. The presence of both carbonyl and imine functionalities may contribute to interactions with biological targets, such as enzymes or receptors.
2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione structure
942011-87-2 structure
Product Name:2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione
CAS No:942011-87-2
MF:C14H14N4O3
MW:286.285962581635
CID:5827639
PubChem ID:16898062
Update Time:2025-10-29

2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(2-oxopropyl)-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
    • 2-(2-oxopropyl)-8-phenyl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
    • 942011-87-2
    • AKOS024640390
    • 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
    • F2334-0089
    • 2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione
    • Inchi: 1S/C14H14N4O3/c1-10(19)9-18-13(21)12(20)17-8-7-16(14(17)15-18)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
    • InChI Key: DGGCXWRHIUMWBO-UHFFFAOYSA-N
    • SMILES: N1(CC(=O)C)C(=O)C(=O)N2CCN(C3=CC=CC=C3)C2=N1

Computed Properties

  • Exact Mass: 286.10659032g/mol
  • Monoisotopic Mass: 286.10659032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 73.3Ų

2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione Pricemore >>

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Additional information on 2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3,4-dione

Comprehensive Analysis of 2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS No. 942011-87-2)

The compound 2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS No. 942011-87-2) is a heterocyclic organic molecule with a unique structural framework. Its complex name reflects the presence of multiple fused rings, including an imidazo[2,1-c][1,2,4]triazine core and a phenyl substituent. This structural complexity makes it a subject of interest in pharmaceutical research, particularly in the development of novel therapeutic agents. Researchers are increasingly exploring its potential applications in drug discovery and medicinal chemistry, given its ability to interact with biological targets.

One of the key features of this compound is its 2-oxopropyl side chain, which may contribute to its reactivity and binding affinity. The presence of the dione moiety further enhances its potential as a scaffold for designing enzyme inhibitors. Recent studies have highlighted its relevance in addressing oxidative stress-related conditions, a topic of growing interest in the scientific community. As oxidative stress is linked to aging, neurodegenerative diseases, and metabolic disorders, compounds like 942011-87-2 are gaining attention for their potential therapeutic benefits.

In the context of green chemistry and sustainable synthesis, researchers are also investigating eco-friendly methods to produce 2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione. The demand for sustainable pharmaceuticals has surged, driven by consumer awareness and regulatory pressures. This compound’s synthesis pathways are being optimized to reduce waste and energy consumption, aligning with global trends toward environmentally friendly chemical processes.

Another area of exploration is the compound’s potential role in precision medicine. With advancements in genomics and personalized healthcare, there is a growing need for molecules that can target specific biological pathways. The structural versatility of CAS No. 942011-87-2 makes it a candidate for tailoring treatments to individual genetic profiles. This aligns with the increasing popularity of searches for "next-generation therapeutics" and "targeted drug delivery systems."

From a commercial perspective, 2-(2-oxopropyl)-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione is also being evaluated for its stability and shelf-life, critical factors for pharmaceutical manufacturers. Questions like "How to improve the stability of heterocyclic compounds?" and "What are the best storage conditions for imidazo-triazine derivatives?" are frequently encountered in industry forums, reflecting the practical challenges associated with this class of compounds.

In summary, 942011-87-2 represents a promising avenue for research in multiple domains, from drug development to sustainable chemistry. Its unique structure and potential applications make it a compound worth watching in the coming years, especially as the scientific community continues to explore innovative solutions for global health challenges.

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